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Compound of Interest

Compound Name:
4-(3,4-Dimethoxyphenyl)-1,3-

thiazol-2-amine

Cat. No.: B1269478 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its

derivatives have demonstrated a broad spectrum of pharmacological activities, including

anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Molecular

docking serves as a crucial computational tool in the rational design of novel 2-aminothiazole-

based therapeutic agents, enabling the prediction of binding affinities and conformations of

these ligands within the active sites of target proteins.[5] This document provides detailed

application notes and protocols for performing molecular docking studies with 2-aminothiazole

compounds.

Application Notes
The versatility of the 2-aminothiazole core allows for substitutions at various positions,

significantly influencing the therapeutic potential of its derivatives.[2] These modifications can

modulate the compound's electronic properties, lipophilicity, and steric profile, thereby

impacting its interaction with biological targets.[2] Molecular docking studies are instrumental in

understanding these structure-activity relationships (SAR) at a molecular level.
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Target Identification and Validation: Docking can be used to screen libraries of 2-

aminothiazole derivatives against various protein targets to identify potential lead

compounds.

Lead Optimization: By visualizing the binding mode of a 2-aminothiazole compound,

researchers can make informed decisions on chemical modifications to improve binding

affinity and selectivity.

Mechanism of Action Studies: Docking can help elucidate the molecular mechanism by

which a 2-aminothiazole derivative exerts its biological effect, for instance, by identifying key

amino acid interactions within an enzyme's active site.

Predicting Binding Affinity: The scoring functions in docking programs provide an estimation

of the binding energy, which can be used to rank and prioritize compounds for further

experimental testing.

Quantitative Data Summary
The following tables summarize quantitative data from various molecular docking studies of 2-

aminothiazole compounds with their respective protein targets.

Table 1: Docking Scores and Binding Affinities of 2-Aminothiazole Derivatives against Various

Enzymes
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Compound
Target
Protein
(PDB ID)

Docking
Score
(kcal/mol)

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

2-amino-4-(4-

bromophenyl)

thiazole

α-

Glucosidase
- - Not Specified [6]

2-amino-4-(4-

chlorophenyl)

thiazole

Carbonic

Anhydrase I

(hCA I)

- -6.75 Not Specified [7]

2-amino-4-(4-

bromophenyl)

thiazole

Carbonic

Anhydrase II

(hCA II)

- -7.61 Not Specified [7]

2-amino-4-(4-

bromophenyl)

thiazole

Acetylcholine

sterase

(AChE)

- -7.86 Not Specified [7]

2-amino-4-(4-

bromophenyl)

thiazole

Butyrylcholin

esterase

(BChE)

- -7.96 Not Specified [7]

Compound

3a

Oxidoreducta

se (2CDU)
-6.64 -

Ile155,

Gly156,

Ser157,

Ile160,

Cys242,

Ile243,

Gly244

[8]

Compound

3d

Oxidoreducta

se (3NM8)
- - Not Specified [8][9]

IT Derivative

Bacillus

cereus

protein

-8.7 - Not Specified [10]

IT Derivative Candida

albicans

-8.2 - Not Specified [10]
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protein

Compound

2b

UDP-N-

acetylmuram

ate/l-alanine

ligase

-7.6 - Not Specified [10]

Table 2: In Vitro Inhibitory Activity of 2-Aminothiazole Derivatives

Compound Target Enzyme IC50 (µM) Ki (µM) Reference

2-amino-4-(4-

bromophenyl)

thiazole

α-Glucosidase - 56.61 ± 1.31 [6]

2-amino-4-(4-

chlorophenyl)thia

zole

Carbonic

Anhydrase I

(hCA I)

- 0.008 ± 0.001 [7]

2-amino-4-(4-

bromophenyl)thia

zole

Carbonic

Anhydrase II

(hCA II)

- 0.124 ± 0.017 [7]

2-amino-4-(4-

bromophenyl)thia

zole

Acetylcholinester

ase (AChE)
- 0.129 ± 0.030 [7]

2-amino-4-(4-

bromophenyl)thia

zole

Butyrylcholineste

rase (BChE)
- 0.083 ± 0.041 [7]

Compound S3c
A2780 Ovarian

Cancer Cell Line
15.57 - [11]

Compound S3c

A2780CISR

Ovarian Cancer

Cell Line

11.52 - [11]
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A generalized protocol for performing molecular docking of 2-aminothiazole compounds is

provided below. This protocol is based on common practices and may need to be adapted

depending on the specific software used (e.g., AutoDock, Schrödinger, MOE).

Protocol 1: Molecular Docking of a 2-Aminothiazole
Derivative
1. Ligand Preparation:

Step 1.1: 2D Structure Drawing and Conversion. Draw the 2D structure of the 2-

aminothiazole derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

Save the structure in a suitable format (e.g., MOL, SDF).

Step 1.2: 3D Structure Generation and Energy Minimization. Convert the 2D structure to a

3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to

obtain a low-energy conformation. This can be done using software like Open Babel or

Avogadro.

Step 1.3: File Format Conversion. Save the 3D structure of the ligand in the PDBQT format

for use with AutoDock or a similar format required by the chosen docking software.[12] This

step typically involves adding polar hydrogens and assigning partial charges.

2. Protein Preparation:

Step 2.1: Protein Structure Retrieval. Download the 3D structure of the target protein from

the Protein Data Bank (PDB).[5] Choose a high-resolution crystal structure, preferably with a

co-crystallized ligand.

Step 2.2: Protein Cleaning. Remove water molecules, co-factors, and any existing ligands

from the protein structure file.[5] This can be done using molecular visualization software like

PyMOL or Chimera.

Step 2.3: Protein Preparation for Docking. Prepare the protein for docking by adding polar

hydrogens, assigning charges (e.g., Kollman charges), and repairing any missing atoms or

residues. Save the prepared protein in the PDBQT format.

3. Docking Simulation:
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Step 3.1: Binding Site Definition. Define the binding site on the target protein.[13] If the

protein structure contains a co-crystallized ligand, the binding site can be defined as a grid

box centered on this ligand.[13] Otherwise, binding pocket prediction tools or blind docking

can be used.[13]

Step 3.2: Docking Algorithm Selection. Choose the appropriate docking algorithm. The

Lamarckian Genetic Algorithm (LGA) is commonly used.[12]

Step 3.3: Setting Docking Parameters. Set the parameters for the docking run, such as the

number of genetic algorithm runs, population size, and the maximum number of energy

evaluations.[12]

Step 3.4: Running the Docking Simulation. Execute the docking simulation. This will

generate multiple binding poses of the ligand in the protein's active site, each with a

corresponding docking score.

4. Analysis of Results:

Step 4.1: Pose Selection and Visualization. Analyze the generated docking poses. The pose

with the lowest binding energy is typically considered the most favorable. Visualize the

protein-ligand complex to examine the interactions.

Step 4.2: Interaction Analysis. Identify and analyze the key interactions between the 2-

aminothiazole derivative and the protein's active site residues, such as hydrogen bonds,

hydrophobic interactions, and pi-pi stacking.

Step 4.3: Validation. To validate the docking protocol, the native co-crystallized ligand can be

re-docked into the protein's active site. The protocol is considered reliable if it can reproduce

the experimental binding mode with a low root-mean-square deviation (RMSD).[13]

Visualizations
The following diagrams illustrate a typical workflow for a molecular docking study and a

relevant signaling pathway targeted by 2-aminothiazole compounds.
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Experimental Workflow for Molecular Docking

Preparation

Docking Simulation
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Caption: A generalized workflow for molecular docking studies.
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Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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